4-(1-Chloroethyl)benzoic acid CAS 479625-84-8 properties
4-(1-Chloroethyl)benzoic acid CAS 479625-84-8 properties
An In-depth Technical Guide to 4-(1-Chloroethyl)benzoic acid (CAS 479625-84-8)
Introduction
4-(1-Chloroethyl)benzoic acid, identified by CAS Number 479625-84-8, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a carboxylic acid group, an aromatic ring, and a reactive secondary benzylic chloride. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly pharmaceutical intermediates and fine chemicals.[1] The presence of a chiral center at the ethyl chloride group also opens possibilities for the development of stereospecific compounds. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, its chemical reactivity, and essential safety protocols for its handling.
Physicochemical and Spectroscopic Properties
The core physicochemical properties of 4-(1-Chloroethyl)benzoic acid are summarized below. While extensive experimental data is not widely published, the fundamental characteristics can be established from supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 479625-84-8 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [2][3] |
| IUPAC Name | 4-(1-Chloroethyl)benzoic acid | [1] |
| SMILES | O=C(O)c1ccc(C(Cl)C)cc1 | [1] |
| Predicted Boiling Point | 279.3±15.0 °C | [4] |
| Predicted Density | 1.153±0.06 g/cm³ | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Spectroscopic Characterization (A Predictive Approach)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>10 ppm). The aromatic protons on the benzene ring would present as two doublets in the 7.5-8.5 ppm region, characteristic of a 1,4-disubstituted pattern. The methine proton (-CH(Cl)-) would be a quartet coupled to the methyl protons, likely in the 5.0-5.5 ppm range. The methyl protons (-CH₃) would appear as a doublet coupled to the methine proton, further upfield around 1.8-2.2 ppm.
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¹³C NMR: The carbon NMR would reveal nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (>165 ppm). The four unique aromatic carbons would appear in the 125-145 ppm range. The carbon bearing the chlorine atom (-C(Cl)-) would be expected in the 60-70 ppm region, and the methyl carbon (-CH₃) would be the most upfield signal, typically below 30 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹. A sharp C=O stretch for the carbonyl group would be prominent around 1700 cm⁻¹. C-H stretches for the aromatic and aliphatic groups would appear just above and below 3000 cm⁻¹, respectively. The C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of HCl (m/z 148) and the loss of the carboxyl group (m/z 139).
Synthesis and Purification
A definitive, published synthesis for 4-(1-Chloroethyl)benzoic acid is not widely documented. However, a chemically sound and logical approach would be the selective chlorination of 4-ethylbenzoic acid at the benzylic position. This can be effectively achieved via a free-radical halogenation mechanism.
Proposed Synthetic Workflow
The proposed synthesis involves the reaction of 4-ethylbenzoic acid with a chlorinating agent such as N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The use of a non-polar solvent like carbon tetrachloride (CCl₄) or benzene is traditional, though safer alternatives like chlorobenzene may be considered. The reaction proceeds via a free-radical chain mechanism where the benzylic hydrogen, being the most labile, is selectively abstracted and replaced by a chlorine atom.
Caption: Proposed workflow for the synthesis of 4-(1-Chloroethyl)benzoic acid.
Experimental Protocol: Free-Radical Chlorination
This protocol is a representative, lab-scale procedure derived from standard organic chemistry principles. Researchers must conduct their own risk assessment before proceeding.
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Reactor Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride, 5-10 mL per gram of substrate).
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Rationale: The apparatus must be dry to prevent unwanted side reactions, such as the hydrolysis of the chlorinating agent.
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Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.02-0.05 eq).
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Rationale: A slight excess of NCS ensures complete conversion of the starting material. BPO initiates the radical chain reaction upon heating.
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Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Rationale: An inert atmosphere prevents oxygen from interfering with the radical process. Refluxing provides the necessary thermal energy to initiate and sustain the reaction.
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Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.
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Rationale: The succinimide byproduct is poorly soluble in CCl₄ and can be removed by filtration. The bicarbonate wash neutralizes the acidic starting material and any HCl formed.
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-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
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Rationale: Drying the organic layer removes residual water. Recrystallization is an effective method for purifying crystalline solids based on solubility differences.
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Chemical Reactivity and Applications
The synthetic utility of 4-(1-Chloroethyl)benzoic acid stems from its three distinct reactive sites, making it a valuable intermediate.[1][8]
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Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification (reaction with alcohols under acidic catalysis) and amidation (conversion to an acyl chloride followed by reaction with an amine) to generate a wide array of derivatives.[8]
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Benzylic Chloride: The secondary chloride is susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 pathways). This allows for the introduction of various functional groups, such as azides, cyanides, ethers, and amines, at this position.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid is a deactivating, meta-directing group, while the chloroethyl group is a weakly deactivating, ortho/para-directing group. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.
Caption: Reactivity map showing the key reaction sites of the molecule.
Its application as a building block is particularly relevant in drug discovery, where bifunctional molecules are used to construct complex scaffolds and libraries of compounds for screening.[8][9]
Safety and Handling
4-(1-Chloroethyl)benzoic acid is a hazardous chemical and requires strict safety protocols during handling, storage, and disposal. The GHS hazard information provided by suppliers underscores its potential risks.[5]
| Hazard Information | Details |
| Signal Word | Danger |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[5]H312: Harmful in contact with skin.[5]H315: Causes skin irritation.[5]H318: Causes serious eye damage.[5]H332: Harmful if inhaled.[5]H335: May cause respiratory irritation.[5] |
Safe Handling Protocol
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Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][11]
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
4-(1-Chloroethyl)benzoic acid is a valuable chemical intermediate characterized by its dual functionality. While detailed public data is sparse, its properties and reactivity can be reliably predicted from fundamental chemical principles. Its utility in constructing complex organic molecules makes it a compound of high interest for synthetic and medicinal chemists. Adherence to stringent safety protocols is mandatory when working with this hazardous substance.
References
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Bromchem Laboratories. 4 Chloromethyl Benzoic | Manufacturer, Supplier from Anand. [Link]
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
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PubChem. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234. [Link]
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PubChem. 4-(2-Chloroethyl)benzoic acid | C9H9ClO2 | CID 88712. [Link]
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
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NIST. Benzoic acid, 4-chloro-, methyl ester - the NIST WebBook. [Link]
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Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
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VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
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NIST. Benzoic acid, 4-chloro- - the NIST WebBook. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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NIST. Benzoic acid, 4-chloro-, 1-methylethyl ester - the NIST WebBook. [Link]
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